molecular formula C8H7Cl2NO B14686778 N-Chloro-N-(4-chlorophenyl)acetamide CAS No. 29551-85-7

N-Chloro-N-(4-chlorophenyl)acetamide

Cat. No.: B14686778
CAS No.: 29551-85-7
M. Wt: 204.05 g/mol
InChI Key: PEUHKDGOEDZRQU-UHFFFAOYSA-N
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Description

N-Chloro-N-(4-chlorophenyl)acetamide, also known as 4’-Chloroacetanilide, is a chemical compound with the molecular formula C8H8ClNO. It is a derivative of acetanilide, where the hydrogen atom on the nitrogen is replaced by a chlorine atom. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Chloro-N-(4-chlorophenyl)acetamide can be synthesized through the reaction of 4-chloroaniline with acetic anhydride in the presence of a catalyst. The reaction typically involves heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

N-Chloro-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Chloro-N-(4-chlorophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Chloro-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: A parent compound with similar structure but without the chlorine substitution.

    4-Chloroacetanilide: A closely related compound with similar properties and applications.

    N-Acetyl-4-chloroaniline: Another derivative with comparable chemical behavior .

Uniqueness

N-Chloro-N-(4-chlorophenyl)acetamide is unique due to its specific chlorine substitution, which imparts distinct chemical and physical properties. This substitution enhances its reactivity and makes it suitable for specialized applications in various fields .

Properties

CAS No.

29551-85-7

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

N-chloro-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C8H7Cl2NO/c1-6(12)11(10)8-4-2-7(9)3-5-8/h2-5H,1H3

InChI Key

PEUHKDGOEDZRQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)Cl)Cl

Origin of Product

United States

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